4-Hydroxynicotinic acid chemical properties and structure
4-Hydroxynicotinic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, serves as a versatile building block in organic synthesis and holds potential in the development of novel therapeutic agents. Its structural features, including a pyridine ring, a carboxylic acid group, and a hydroxyl group, allow for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological relevance of 4-hydroxynicotinic acid, along with detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
4-Hydroxynicotinic acid is an off-white to light yellow solid. A comprehensive summary of its chemical and physical properties is presented in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of 4-Hydroxynicotinic Acid
| Property | Value | Source(s) |
| IUPAC Name | 4-Oxo-1H-pyridine-3-carboxylic acid | [1][2] |
| Common Names | 4-Hydroxynicotinic acid, 4-Hydroxy-3-pyridinecarboxylic acid | [2] |
| CAS Number | 609-70-1 | [2][3] |
| Chemical Formula | C₆H₅NO₃ | [2][3] |
| Molecular Weight | 139.11 g/mol | [2][3] |
| Canonical SMILES | C1=CNC=C(C1=O)C(=O)O | [1] |
| InChI | InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | [1][3] |
| InChIKey | CHCUBGPSZDGABM-UHFFFAOYSA-N | [1][3] |
Table 2: Physical Properties of 4-Hydroxynicotinic Acid
| Property | Value | Source(s) |
| Melting Point | 256-259 °C | [3] |
| Boiling Point | 312.7 °C at 760 mmHg | [4] |
| Density | 1.451 g/cm³ | [4] |
| pKa (Predicted) | 0.19 ± 0.10 | [3] |
| Solubility | Soluble in 0.1 M NaOH (0.1 g/mL) | [3] |
| In water, its solubility is significantly higher than its 2-, 5-, and 6-isomers at 293 K. | [5] | |
| In ethanol, its solubility is comparable to the 2-isomer and greater than the 5- and 6-isomers. | [5] |
Molecular Structure and Tautomerism
4-Hydroxynicotinic acid exists in a tautomeric equilibrium between the enol form (4-hydroxynicotinic acid) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). The predominant tautomer can depend on the physical state (solid, solution) and the solvent.
In the solid state, X-ray crystallography studies have revealed that 4-hydroxynicotinic acid can exist as different polymorphs, with molecules adopting either the enol or keto form.[6] The crystal structure has been determined to be monoclinic with the space group P2(1)/c.[6]
Experimental Protocols
Synthesis of 4-Hydroxynicotinic Acid
A common laboratory-scale synthesis involves the hydrolysis of 4-chloronicotinic acid.
Workflow for the Synthesis of 4-Hydroxynicotinic Acid:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove inorganic salts and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as methanol.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification:
A reversed-phase HPLC method can be developed for the quantification of 4-hydroxynicotinic acid.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) |
| Column Temperature | 30 °C |
| Note: This is a general method and may require optimization for specific applications.[7] |
Biological Activity and Drug Development Potential
While 4-hydroxynicotinic acid itself is primarily recognized as a chemical intermediate, its derivatives have been the subject of investigation for various biological activities. The core structure presents opportunities for the design of novel compounds with therapeutic potential.
Enzyme Inhibition:
Derivatives of hydroxypyridine carboxylic acids have been explored as inhibitors of various enzymes. For instance, novel imidazo[4,5-c]pyridinecarboxamide derivatives, synthesized from the ethyl ester of 4-hydroxynicotinic acid, have been evaluated as PARP-1 inhibitors, suggesting a potential role in cancer therapy.[8] Additionally, studies on related hydroxy- and nitrocinnamic acids have demonstrated inhibition of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[1][9]
Receptor Interaction:
The nicotinic acid scaffold is known to interact with specific G-protein coupled receptors, such as the nicotinic acid receptor (GPR109A), which is involved in lipid metabolism. While the direct interaction of 4-hydroxynicotinic acid with this or other receptors is not well-documented, its structural similarity to nicotinic acid suggests it as a starting point for the design of novel receptor modulators.
Antimicrobial and Anticancer Potential:
The biological evaluation of organotin(IV) derivatives of hydroxybenzoic acids has demonstrated in vitro cytotoxicity against cancer cell lines.[10] Furthermore, hydroxamic acid derivatives, which can be synthesized from carboxylic acids like 4-hydroxynicotinic acid, have shown a broad range of biological activities, including antimicrobial and anticancer effects.[11]
Logical Relationship for Drug Discovery:
Conclusion
4-Hydroxynicotinic acid is a compound with well-defined chemical and structural properties that make it a valuable tool in synthetic chemistry. While direct and extensive research on its biological activities is limited, the demonstrated pharmacological potential of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. For researchers and drug development professionals, 4-hydroxynicotinic acid represents a promising starting point for the design and synthesis of novel enzyme inhibitors and receptor modulators with potential applications in oncology, metabolic diseases, and infectious diseases. Further investigation into the biological targets and mechanisms of action of 4-hydroxynicotinic acid and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 4. 609-70-1 | 4-Hydroxynicotinic acid [chemindex.com]
- 5. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 9. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
